molecular formula C9H10O3 B046666 Methyl 4-hydroxyphenylacetate CAS No. 14199-15-6

Methyl 4-hydroxyphenylacetate

Cat. No. B046666
CAS RN: 14199-15-6
M. Wt: 166.17 g/mol
InChI Key: XGDZEDRBLVIUMX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyphenylacetate is a natural compound and a methyl ester . It results from the formal condensation of the carboxy group of 4-Hydroxyphenylacetic acid with methanol . It has been isolated from Penicillium chrysogenum .


Synthesis Analysis

Methyl 4-hydroxyphenylacetate can be synthesized from methanol and 4-Hydroxyphenylacetic acid . The synthesis involves esterification in methanol with sulfuric acid to produce Methyl 4-hydroxyphenylacetate at a quantitative yield .


Molecular Structure Analysis

The molecular formula of Methyl 4-hydroxyphenylacetate is C9H10O3 . Its molecular weight is 166.17 . The SMILES string representation is COC(=O)Cc1ccc(O)cc1 .


Chemical Reactions Analysis

In the hydroxylation reaction catalyzed by 4HPA3Hs, the oxygenase component is the key part executing the hydroxylation in the presence of the substrate and cofactor FAD .


Physical And Chemical Properties Analysis

Methyl 4-hydroxyphenylacetate is a solid substance . It has a boiling point of 162-163 °C/5 mmHg (lit.) , and a melting point of 55-58 °C (lit.) . Its density is 1.2±0.1 g/cm3 , and its refractive index is 1.539 .

Scientific Research Applications

Application in Virology

The Specific Scientific Field

The application of Methyl 4-hydroxyphenylacetate has been found in the field of Virology .

2. A Comprehensive and Detailed Summary of the Application Methyl 4-hydroxyphenylacetate has been used in research related to the Tobacco Mosaic Virus (TMV) . TMV is a widespread plant pathogen that can cause significant damage to many crops. Researchers have been studying various compounds to find potential inhibitors of TMV.

3. A Detailed Description of the Methods of Application or Experimental Procedures While the exact experimental procedures were not detailed in the source, typically, these types of studies involve introducing the compound (in this case, Methyl 4-hydroxyphenylacetate) to the virus under controlled laboratory conditions. The researchers then monitor the virus’s activity, including its ability to infect host cells and replicate.

4. A Thorough Summary of the Results or Outcomes Obtained The results showed that Methyl 4-hydroxyphenylacetate inhibits the activity of TMV . However, the source did not provide specific quantitative data or statistical analyses related to this outcome.

Application in Organic Synthesis

The Specific Scientific Field

The application of Methyl 4-hydroxyphenylacetate has been found in the field of Organic Synthesis .

2. A Comprehensive and Detailed Summary of the Application Methyl 4-hydroxyphenylacetate is used as a reagent in the synthesis of various organic compounds . It’s often used as a building block in the creation of more complex molecules.

3. A Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application can vary greatly depending on the specific synthesis being performed. However, it typically involves reactions under controlled conditions where Methyl 4-hydroxyphenylacetate is combined with other reagents to form new compounds.

4. A Thorough Summary of the Results or Outcomes Obtained The outcomes of these syntheses are the creation of new organic compounds. The exact results and their significance would depend on the specific compounds being synthesized .

Application in Enzyme Studies

The Specific Scientific Field

The application of Methyl 4-hydroxyphenylacetate has been found in the field of Enzyme Studies .

2. A Comprehensive and Detailed Summary of the Application Methyl 4-hydroxyphenylacetate has been used in studies involving the enzyme 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H). This enzyme is involved in the degradation of aromatic compounds in bacteria .

3. A Detailed Description of the Methods of Application or Experimental Procedures In these studies, Methyl 4-hydroxyphenylacetate is typically introduced to the enzyme under controlled laboratory conditions. The researchers then monitor the enzyme’s activity, including its ability to hydroxylate various phenolic compounds .

4. A Thorough Summary of the Results or Outcomes Obtained The results showed that 4HPA3Hs can hydroxylate various non-natural phenolic compounds, such as phenol, chlorophenol, styrene, and p-nitrophenol . However, the source did not provide specific quantitative data or statistical analyses related to this outcome.

Application in Biocatalysis

The Specific Scientific Field

The application of Methyl 4-hydroxyphenylacetate has been found in the field of Biocatalysis .

2. A Comprehensive and Detailed Summary of the Application Methyl 4-hydroxyphenylacetate is used in the production of catechols, which have important applications in the pharmaceutical, food, cosmetic, and functional material industries . The enzyme 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), a two-component enzyme system comprising HpaB (monooxygenase) and HpaC (FAD oxidoreductase), demonstrates significant potential for catechol production .

Application in Chemical Research

The Specific Scientific Field

The application of Methyl 4-hydroxyphenylacetate has been found in the field of Chemical Research .

2. A Comprehensive and Detailed Summary of the Application Methyl 4-hydroxyphenylacetate is often used as a reagent in chemical research, particularly in the synthesis of various organic compounds .

Safety And Hazards

Methyl 4-hydroxyphenylacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

4HPA3Hs can hydroxylate various non-natural phenolic compounds, such as phenol, chlorophenol, styrene, and p-nitrophenol . This suggests potential future directions for the use of Methyl 4-hydroxyphenylacetate in enhancing the antioxidant properties of these compounds .

properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDZEDRBLVIUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065725
Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxyphenylacetate

CAS RN

14199-15-6
Record name Methyl (4-hydroxyphenyl)acetate
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Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Record name Methyl 4-hydroxyphenylacetate
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Record name Methyl 4-hydroxyphenylacetate
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Synthesis routes and methods I

Procedure details

Hydrogen chloride was bubbled through a solution of (4-hydroxyphenyl) acetic acid (25 g, 0.16 mole) in methanol (100 ml) at room temperature. An exotherm resulted in the solution refluxing for about 10 minutes. The mixture was allowed to cool to room temperature and the solvent was evaporated in vacuo to afford methyl(4-hydroxyphenyl)acetate as a yellow oil (27.5 g) which crystallised on seeding, m.p. 46-52° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 200 mL of methanol, was added 6.3 g of p-hydroxyphenylacetic acid. Ten droplets of concentrated hydrochloric acid was added to the resulting mixture by a Pasteur pipet and reaction proceeded at 80° C. for 1 hour. The mixture was concentrated, mixed with 100 mL of ethyl acetate, and washed twice with 50 mL of distilled water. The resultant was dried over sodium sulfate, filtered, concentrated, and dried under reduced pressure. As a result, 6.5 g (95.1%) of methyl p-hydroxyphenylacetate was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
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Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Hydroxyphenylacetic acid (1.75 g) was dissolved in methanol (30 ml) and 10M aqueous hydrochloric acid (0.15 ml) was added and heated to reflux for 15 hours. After cooling to room temperature, triethylamine (1 ml) was added, the mixture concentrated, purified by flash chromatography using silica gel (30 g) and eluted with ethyl acetate-hexane (2:8 volume by volume) to give Methyl 4-Hydroxyphenylacetate (4) (1.693 g). This was confirmed by spectroscopy--1H NMR (CDCl3) δ 3.58 (s, 2 H), 3.73 (s, 3 H), 6.75 (d, 2 H), 7.10 (d, 2 H).
Quantity
1.75 g
Type
reactant
Reaction Step One
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30 mL
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Quantity
0.15 mL
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1 mL
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reactant
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Synthesis routes and methods IV

Procedure details

A mixture of 4-hydroxyphenylacetic acid (9.12 g, 0.06 mol), methanol (50 mL) and SOCl2 (2 mL, 0.028 mol) was refluxed for 3 hours. The residue was cooled, diluted with ethyl acetate (20 mL), washed-first with aqueous 5% Na2CO3 solution and then twice with water (100 mL), then dried over anhydrous MgSO4, filtered and evaporated in vacuo to give methyl 4-hydroxyphenylacetate as an oil.
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 4-hydroxyphenylacetic acid (10 g) in methylene chloride (66 mL) and methanol (26 mL) was added p-toluenesulfonic acid (1.25 g), and the resulting solution was heated at reflux overnight. The solvent was evaporated, the residue dissolved in ethyl acetate, and the the solution washed (H2O), dried (MgSO4), and evaporated to give crude methyl 4-hydroxyphenylacetate (10.4 TLC: Rf =0.72, ethyl acetate:dichloromethane (10:90); MS: m/z=167(M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-hydroxyphenylacetate
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Citations

For This Compound
219
Citations
P Weitkamp, N Weber, K Vosmann - Journal of agricultural and …, 2008 - ACS Publications
… activity as is shown for the transesterification of methyl 4-hydroxyphenylacetate and methyl 4-… , introduction of a further hydoxy group into methyl 4-hydroxyphenylacetate as in methyl 3,4-…
Number of citations: 19 pubs.acs.org
R Nakajima, M Ono, S Aiso, H Akita - Chemical and pharmaceutical …, 2005 - jstage.jst.go.jp
… ( )-13 Silylation of the commercially available methyl 4hydroxyphenylacetate (6) gave the corresponding tert-butyldimethylsilyl (TBDMS)-ether 7 in 95% yield, which was reduced with …
Number of citations: 27 www.jstage.jst.go.jp
RW Binkley, TR Oakes - The Journal of Organic Chemistry, 1974 - ACS Publications
… Methyl 2-hydroxyphenylacetate (12) did not rearrange to methyl 4-hydroxyphenylacetate (13… 2-hydroxyphenylacetate (12), 10 min; methyl 4-hydroxyphenylacetate (13), 13 min; methyl 4-…
Number of citations: 16 pubs.acs.org
WA Hareland, RL Crawford, PJ Chapman… - Journal of …, 1975 - Am Soc Microbiol
The enzyme 4-hydroxyphenylacetate, NAD(P)H:oxygen oxidoreductase (1-hydroxylating) (EC 1.14.13 ...; 4-hydroxyphenylacetate 1-monooxygenase; referred to here as 4-HPA 1-…
Number of citations: 340 journals.asm.org
P Kelly, G Rigby - academia.edu
(13), 13 min; methyl 4-chlorophenoxyacetate (lo), 16 min; methyl 2-chlorophenoxyacetate (ll), 16 min; and methyl 2, 4-dichlorophenoxyacetate (9), 25 min. Each photoproduct was …
Number of citations: 0 www.academia.edu
AVB Reddy, Z Yusop, J Jaafar… - Journal of …, 2017 - Wiley Online Library
… 4-hydroxyphenylacetic acid at 0.3 ppm, and methyl-4-hydroxyphenylacetate and 2-[4-{(2RS)-… -hydroxyphenylacetic acid, and 0.35–10 ppm for methyl-4-hydroxyphenylacetate and 2-[4-{(…
S Shen, W Li, J Wang - Natural Product Research, 2013 - Taylor & Francis
… Bioactivity assays showed that 2-(4-hydroxybenzyl) quinazolin-4(3H)-one (2) and methyl 4-hydroxyphenylacetate (5) had potent inhibitory activity against tobacco mosaic virus (TMV), …
Number of citations: 39 www.tandfonline.com
A Basso, S Biffi, L De Martin, L Gardossi… - Croatica Chemica …, 2001 - hrcak.srce.hr
… 1-Phenyl-1-propanol, 1-phenyl-1-ethanol, cinnamic alcohol and methanol were incubated in the presence of methyl 4-hydroxyphenylacetate as acyl donor. Surprisingly, after one week …
Number of citations: 13 hrcak.srce.hr
J VENKATESWARA - academia.edu
Numerous prenylated aromatic compounds have been isolated from marine flora and fauna (1). Particularly large numbers of these compounds have been reported from brown algae (2…
Number of citations: 2 www.academia.edu
J Rösecke, WA König - Flavour and fragrance journal, 2000 - Wiley Online Library
… 3‐hydroxy‐4‐methoxymandelate, methyl 3‐hydroxy‐4‐methoxyphenylacetate, methyl 3,4‐dimethoxyphenylacetate, 4‐methoxyphenylacetic acid, methyl 4‐hydroxyphenylacetate and 3…
Number of citations: 27 onlinelibrary.wiley.com

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